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Theliatinib and PDX Model Overview

Theliatinib (also known as Xiliertinib, HMPL-309) is a small molecule drug classified as an epidermal
growth factor receptor (EGFR) antagonist [1]. It specifically functions as an EGFR (erbB1) antagonist
[1]. As of November 2025, its highest reported development phase was Phase 1, and its status is listed as

Discontinued [1]. It was previously under investigation for locally advanced malignant solid neoplasms [1].

Patient-Derived Xenograft (PDX) Models are created by transplanting tissue from a patient's tumor
directly into an immunodeficient mouse. These models are crucial in oncology research because they better
preserve the heterogeneity and biological characteristics of the original human tumor compared to

traditional cell line models, making them more predictive for studying drug efficacy and cancer biology [2]

[3] [4].

Application of PDX Models in EGFR Drug Development

PDX models are particularly valuable for preclinical testing of EGFR-targeted agents like theliatinib. The

table below summarizes key use-cases:
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Application Utility in EGFR Drug Development

Personalized Cancer Test theliatinib efficacy on a specific patient's tumor graft before clinical

Treatment Planning administration; helps identify likely responders [2].

Accelerated Drug Screen theliatinib across a panel of PDX models with diverse genetic

Development backgrounds to identify promising candidates and optimize dosing [2].

Biomarker Discovery & Analyze tumor tissues post-theliatinib treatment to identify molecular

Validation signatures (e.g., EGFR mutations) predictive of response or resistance
[2].

Studying Tumor Monitor how tumors evolve under theliatinib treatment pressure,

Evolution & Resistance uncovering mechanisms of acquired resistance (e.g., secondary

mutations) [2].

A critical consideration when using PDX models is tumor heterogeneity. A 2024 study in Nature
Communications highlighted that a significant genomic bottleneck can occur during PDX establishment,
often resulting in monoclonal or oligoclonal models that may not fully capture the diversity of the original
patient tumor [4]. Therefore, to accurately represent a tumor's complexity and improve the predictive power
of therapy response studies, it is recommended to establish PDXs from multiple regions of a primary

tumor [4].

Detailed Protocol: Evaluating Theliatinib in NSCLC PDX
Models

This protocol provides a step-by-step methodology for assessing the efficacy of theliatinib in Non-Small
Cell Lung Cancer (NSCLC) PDX models, based on established practices [2] [4].

Workflow Overview

The experimental process begins with model establishment from a patient's NSCLC tumor and progresses
through drug treatment and data analysis. The following diagram illustrates the key stages from tumor

implantation to final assessment.
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(Start: Patient NSCLC Tumor Resectior)

Click to download full resolution via product page

Step 1: PDX Model Establishment and Expansion

¢ Tumor Implantation: Surgically resect human NSCLC tumor tissue and subcutaneously implant 1-2
fragment chunks (approximately 30 mms3) into the flank of an immunodeficient NSG (NOD/SCID
IL2Rynull) mouse. This initial mouse is designated as passage zero (PO) [4].

e Model Expansion: Once the PO tumor volume reaches 1000-1500 mms3, harvest it, divide it into new
fragments, and re-implant these into a cohort of new mice to create Passage 1 (P1). Repeat this
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process to generate Passage 2 (P2) models, which are used for the actual drug treatment study [4].
¢ Key Consideration: To better capture tumor heterogeneity, perform multi-region sampling from the
original patient tumor whenever possible to establish several parallel PDX lines [4].

Step 2: In Vivo Dosing Study

¢ Animal Randomization: When P2 tumors reach a palpable size (approximately 150-200 mm?),
randomize mice into treatment and control groups (n=5-10 per group) to ensure comparable starting
tumor volumes across groups.

¢ Dosing Regimen:

o Theliatinib Group: Administer theliatinib via oral gavage. A suggested starting dose is 50
mglkg, once daily for 21 consecutive days. Prepare the drug suspension fresh daily in its
specified vehicle.

o Control Group: Administer the vehicle only on the same schedule.

e Tumor Monitoring: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate
tumor volume using the formula: Volume = (Length x Width?) / 2. Monitor mouse body
weight simultaneously as an indicator of overall health and compound toxicity.

Step 3: Endpoint Analysis and Biomarker Evaluation

After the treatment period, euthanize the mice and collect tumors for analysis.

o Efficacy Metrics:

o Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (AT/AC)] x
100, where AT and AC are the mean change in tumor volume for the treatment and control
groups, respectively.

o Perform statistical analysis (e.g., unpaired t-test) to determine the significance of the observed
differences.

e Biomarker & Molecular Profiling:

o Western Blot Analysis: Homogenize tumor tissue and perform Western blotting to assess
inhibition of the EGFR signaling pathway. Probe for reduced levels of phosphorylated EGFR
(p-EGFR) and downstream p-ERK in theliatinib-treated tumors compared to controls [5].

o Genomic DNA Extraction: Isolate DNA from tumor samples for Whole Exome Sequencing
(WES) to confirm the presence of relevant EGFR mutations and analyze other genomic
changes [4].

Data Interpretation and Reporting
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The quantitative data collected from the study should be systematically compiled for clear interpretation. The

following table outlines key metrics and their significance.

Metric Measurement Method Interpretation & Significance

Tumor Growth Caliper measurements  Primary efficacy endpoint. >50% is typically considered
Inhibition (TGI) & formula significant anti-tumor activity.

Body Weight Daily/Weekly weighing  Indicator of systemic toxicity. A drop >20% may warrant
Change dose modification.

p-EGFR and p- Western Blot Pharmacodynamic biomarker confirming successful
ERK Levels target engagement and pathway inhibition [5].

EGFR Mutation Whole Exome Predictive biomarker. Helps correlate drug response
Status Sequencing with specific genetic alterations [5].

Critical Considerations for the Protocol

¢ Model Limitations: Acknowledge that the murine microenvironment lacks a functional human
immune system, which limits the evaluation of immunomodulatory effects. Furthermore, genomic
evolution can occur during passaging, so using lower-passage models (e.g., P2-P3) is recommended
to maintain fidelity to the original tumor [4].

e Technical Reproducibility: To ensure robust results, perform all in vivo experiments with a minimum
of 5-10 mice per group and replicate key findings in independent PDX models representing different
EGFR mutational statuses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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